(1,2-Dimethylpyrrolidin-3-yl)methanamine
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Overview
Description
(1,2-Dimethylpyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C7H16N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethylpyrrolidin-3-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of pyrrolidine derivatives. For instance, the reaction of 1,2-dimethylpyrrolidine with formaldehyde and hydrogen cyanide can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: (1,2-Dimethylpyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:
Reduction: It can be reduced to form secondary or tertiary amines under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) can be used for reduction.
Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.
Major Products: The major products formed from these reactions include aldehydes, ketones, secondary amines, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
(1,2-Dimethylpyrrolidin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1,2-Dimethylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- (1,3-Dimethylpyrrolidin-3-yl)methanamine
- (1-Methylpyrrolidin-3-yl)methanamine
- (1-Isobutylpyrrolidin-3-yl)methanamine
Comparison: (1,2-Dimethylpyrrolidin-3-yl)methanamine is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications .
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(1,2-dimethylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C7H16N2/c1-6-7(5-8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
YVDIJLQWKDKXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1C)CN |
Origin of Product |
United States |
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